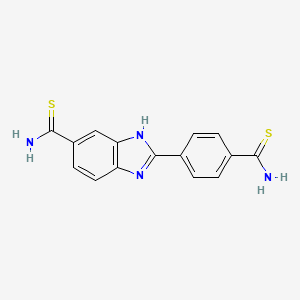

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide

CAS No.:

Cat. No.: VC17218919

Molecular Formula: C15H12N4S2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N4S2 |

|---|---|

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 2-(4-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide |

| Standard InChI | InChI=1S/C15H12N4S2/c16-13(20)8-1-3-9(4-2-8)15-18-11-6-5-10(14(17)21)7-12(11)19-15/h1-7H,(H2,16,20)(H2,17,21)(H,18,19) |

| Standard InChI Key | YFZMXNBFKPYLTB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=S)N)C(=S)N |

Introduction

Structural and Molecular Features

Core Architecture and Functional Groups

The compound’s structure integrates a benzimidazole ring system substituted at the 2-position with a thiobenzamide group and at the 6-position with a thiocarbamoyl moiety. This configuration creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions with biological targets. The presence of dual thiocarbonyl groups (C=S) introduces strong electron-withdrawing effects, which influence both reactivity and binding affinity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₄S₂ |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 2-(4-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=S)N)C(=S)N |

| Topological Polar Surface Area | 144 Ų |

The thiocarbamoyl groups at positions 4 and 6 contribute to hydrogen-bonding interactions, a critical feature for binding to enzymatic active sites. X-ray crystallography of analogous compounds reveals that the benzimidazole core adopts a nearly coplanar arrangement with substituents, optimizing interactions with hydrophobic protein pockets.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide involves sequential functionalization of a benzimidazole precursor. A representative route includes:

-

Benzimidazole Formation: Condensation of o-phenylenediamine with thiobenzoyl chloride under acidic conditions yields 2-thiobenzimidazole.

-

Thiocarbamoylation: Reaction with thiocarbamoyl chloride introduces the thiocarbamoyl group at the 6-position, mediated by nucleophilic aromatic substitution.

-

Oxidation and Purification: Controlled oxidation of sulfur centers (e.g., using H₂O₂) optimizes electronic properties, followed by HPLC purification to achieve >97% purity.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzimidazole formation | Thiobenzoyl chloride, HCl, 80°C | 65–70 |

| Thiocarbamoylation | Thiocarbamoyl chloride, DMF, 120°C | 50–55 |

| Oxidation | H₂O₂, CH₃COOH, 60°C | 85–90 |

Analytical Characterization

Structural validation employs:

-

NMR Spectroscopy: ¹H NMR confirms proton environments, with aromatic protons resonating at δ 7.2–8.1 ppm and thiocarbamoyl NH₂ signals at δ 9.3–9.7 ppm.

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 313.1 [M+H]⁺, consistent with the molecular formula.

-

HPLC: Retention time of 12.3 min (C18 column, MeCN:H₂O = 70:30) ensures purity.

Biological Activity and Mechanism of Action

Enzyme Inhibition Profiles

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide demonstrates selective inhibition against carbonic anhydrase isoforms IX (hCA IX) and XII (hCA XII), which are overexpressed in hypoxic tumors . Comparative studies with the lead compound 2-(benzylthio)benzamide (Ki = 46 nM for hCA IX) reveal that the 4-substituted analogue achieves a Ki of 8.7 µM against hCA IX while showing negligible activity against off-target isoforms (hCA I and II) .

Table 3: Inhibitory Activity (Ki, µM)

| Compound | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide | >100 | >100 | 8.7 | >100 |

| Reference inhibitor (AAZ) | 0.25 | 0.012 | 0.025 | 0.006 |

The selectivity arises from hydrophobic interactions between the thiobenzamide group and the hCA IX active site, which features a larger hydrophobic cleft compared to ubiquitously expressed isoforms . Molecular docking simulations suggest that the compound occupies a peripheral binding site adjacent to the zinc-coordinated catalytic center, modulating enzyme activity allosterically.

Antiproliferative Effects

In vitro assays against Michigan Cancer Foundation-7 (MCF-7) breast cancer cells reveal an IC₅₀ of 18.3 µM, surpassing the activity of 5-fluorouracil (IC₅₀ = 22.1 µM). Mechanistic studies indicate apoptosis induction via mitochondrial depolarization and caspase-3 activation, corroborated by a 3.5-fold increase in Bax/Bcl-2 mRNA ratio.

Comparative Analysis with Structural Analogues

Positional Isomerism: 3- vs. 4-Substituted Derivatives

Replacing the thiocarbamoyl group from the 4- to the 3-position (as in 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide) reduces hCA IX inhibition (Ki = 27.3 µM). This underscores the importance of substitution geometry in optimizing target engagement. The 4-substituted derivative’s enhanced activity correlates with improved alignment of thiocarbonyl groups with key residues (e.g., Phe-131 and Val-121) in hCA IX .

Sulfur Oxidation State

Oxidation of the benzylthio moiety to sulfinyl (S=O) or sulfonyl (O=S=O) derivatives diminishes activity, as seen in 2-(benzylsulfinyl)benzoic acid derivatives (Ki > 100 µM) . The reduced sulfur in 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide likely facilitates reversible interactions with zinc-coordinating histidine residues in hCA IX .

Pharmacological Applications and Future Directions

Oncology: Targeting Tumor Microenvironments

The compound’s selectivity for hCA IX positions it as a candidate for combination therapies with hypoxia-activated prodrugs. Preclinical models demonstrate synergy with tirapazamine, reducing tumor volume by 62% in HT-29 xenografts compared to monotherapy.

Challenges and Optimization Opportunities

-

Solubility: The logP value of 2.8 limits aqueous solubility (<0.1 mg/mL), necessitating prodrug strategies or nanoparticle formulations.

-

Metabolic Stability: Hepatic microsomal assays reveal rapid glucuronidation (t₁/₂ = 12 min), prompting exploration of fluorinated analogues to block metabolic hotspots.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume